COX‑1 Inhibition Potency of FR122047 Derived from the Ester vs. Aspirin and In‑Class Analogs
FR122047 (10a), synthesized directly from ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate via aminolysis, inhibits COX‑1 with an IC₅₀ of 0.43 µM, compared to aspirin's IC₅₀ of 14 µM in the same assay, and is substantially more potent than the parent 2‑guanidino lead compound 3 (MDA IC₅₀ = 31 µM) [1]. This represents a ~33‑fold improvement over aspirin and a ~72‑fold improvement over the early lead compound 3 [1].
| Evidence Dimension | COX‑1 inhibition (IC₅₀) in human platelet microsomal assay |
|---|---|
| Target Compound Data | IC₅₀ = 0.43 µM (for FR122047 derived from ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate) |
| Comparator Or Baseline | Aspirin IC₅₀ = 14 µM; compound 3 (2-guanidino-4,5-bis(4-methoxyphenyl)thiazole) MDA IC₅₀ = 31 µM |
| Quantified Difference | FR122047 is 33‑fold more potent than aspirin and 72‑fold more potent than compound 3 |
| Conditions | In vitro COX‑1 inhibition measured via malondialdehyde (MDA) production from arachidonic acid in human platelet microsomes |
Why This Matters
Procurement of the ethyl ester enables access to FR122047, which achieves nanomolar COX‑1 inhibition, a prerequisite for antiplatelet efficacy at low oral doses, while common comparator aspirin requires >30‑fold higher concentrations.
- [1] Tanaka A, Sakai H, Motoyama Y, Ishikawa T, Takasugi H. Antiplatelet Agents Based on Cyclooxygenase Inhibition without Ulcerogenesis. Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. J Med Chem. 1994;37(8):1189-1199. doi:10.1021/jm00034a017 View Source
